molecular formula C9H12N2 B15072325 (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine

(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine

Cat. No.: B15072325
M. Wt: 148.20 g/mol
InChI Key: CLTXLGPSIXHRDP-DTORHVGOSA-N
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Description

(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a dihydroindene backbone with two amine groups at the 1 and 3 positions. The stereochemistry of the compound is defined by the (1R,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine typically involves several steps, starting from readily available precursors. One common method involves the reduction of a suitable precursor, such as a nitro compound or an imine, followed by cyclization to form the dihydroindene ring. The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries during the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantioselectivity and yield. The reaction conditions are optimized to achieve efficient conversion rates, often involving elevated temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is frequently employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereospecific interactions in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The stereochemistry of the compound plays a crucial role in determining the specificity and strength of these interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Aminocyclopentanol: Another chiral amine with similar structural features.

    (1R,3S)-4-Cyclopentene-1,3-diol: A compound with a similar dihydroindene backbone but different functional groups.

Uniqueness

(1R,3S)-2,3-Dihydro-1H-indene-1,3-diamine is unique due to its specific stereochemistry and the presence of two amine groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(1R,3S)-2,3-dihydro-1H-indene-1,3-diamine

InChI

InChI=1S/C9H12N2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9H,5,10-11H2/t8-,9+

InChI Key

CLTXLGPSIXHRDP-DTORHVGOSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2[C@H]1N)N

Canonical SMILES

C1C(C2=CC=CC=C2C1N)N

Origin of Product

United States

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